molecular formula C9H7ClN2O B1384187 5-Chloro-2-(1H-pyrazol-5-yl)phenol CAS No. 114485-99-3

5-Chloro-2-(1H-pyrazol-5-yl)phenol

Cat. No.: B1384187
CAS No.: 114485-99-3
M. Wt: 194.62 g/mol
InChI Key: AIYKZADXHCJVCC-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-pyrazol-5-yl)phenol is an organic compound with the molecular formula C9H7ClN2O It features a phenol group substituted with a chlorine atom at the 5-position and a pyrazolyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1H-pyrazol-5-yl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Chlorination: The phenol group is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

    Coupling Reaction: The chlorinated phenol is then coupled with the pyrazole derivative under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2-(1H-pyrazol-5-yl)phenol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1H-pyrazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The phenolic group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1H-pyrazol-5-yl)phenol
  • 5-Bromo-2-(1H-pyrazol-5-yl)phenol
  • 4-Chloro-2-(1H-pyrazol-5-yl)phenol

Uniqueness

5-Chloro-2-(1H-pyrazol-5-yl)phenol is unique due to the specific positioning of the chlorine atom and the pyrazole ring, which can influence its reactivity and interaction with biological targets. Compared to its fluorinated or brominated analogs, the chloro derivative may exhibit different electronic properties and steric effects, leading to distinct biological activities and chemical behaviors.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

5-chloro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYKZADXHCJVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00765965
Record name 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00765965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114485-99-3
Record name 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00765965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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